molecular formula C23H18Cl2N2O4 B12016051 [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12016051
M. Wt: 457.3 g/mol
InChI Key: SDWJYXKRDVBOGC-LGJNPRDNSA-N
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Description

The compound [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a hydrazone-based benzoate ester featuring a 2-methylbenzoyl group on the hydrazinylidene moiety. The core structure comprises a methoxy-substituted phenyl ring linked via a hydrazone bridge to a 2,4-dichlorobenzoate ester, with variations in the acyl/hydrazone substituents dictating its behavior .

Properties

Molecular Formula

C23H18Cl2N2O4

Molecular Weight

457.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H18Cl2N2O4/c1-14-5-3-4-6-17(14)22(28)27-26-13-15-7-10-20(21(11-15)30-2)31-23(29)18-9-8-16(24)12-19(18)25/h3-13H,1-2H3,(H,27,28)/b26-13+

InChI Key

SDWJYXKRDVBOGC-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 2,4-dichlorobenzoate under acidic conditions to form the final product.

The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it into hydrazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of hydrazine derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its hydrazinylidene moiety is known to exhibit anti-cancer and anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name (Key Substituent) Molecular Formula Average Mass Substituent Features Predicted CCS (Ų, [M+H]+) Notable Properties
Phenylacetyl derivative () C23H18Cl2N2O4 457.307 Phenylacetyl group N/A Moderate lipophilicity; lacks polar functional groups
Sulfonamide derivative () C29H23Cl2N3O6S 612.478 4-Methylphenyl sulfonamide N/A Enhanced polarity due to sulfonamide; potential for hydrogen bonding
Naphthyl derivative () C27H19Cl2N3O5 536.365 1-Naphthylamino-oxoacetyl N/A High lipophilicity; bulky π-system may hinder solubility
Hydroxy-phenylacetyl derivative () C23H18Cl2N2O5 487.082 2-Hydroxy-2-phenylacetyl 212.2 Hydroxyl group improves solubility; moderate CCS
Pyridine derivative () C21H15Cl2N3O4 444.051 Pyridin-3-ylcarbonyl 200.3 Nitrogen heterocycle enhances electronic interactions; low CCS
Naphthalen-1-ylacetyl derivative () C27H19Cl2N3O4 507.087 1-Naphthylacetyl 219.4 Bulky substituent increases steric hindrance; high CCS

Structural and Electronic Effects

  • Substituent Bulk and Planarity :
    • The naphthyl derivatives () exhibit larger CCS values (219.4–227.0 Ų), indicating bulkier structures that may reduce membrane permeability .
    • Pyridine-containing analogs () show lower CCS (200.3 Ų), suggesting a more compact conformation due to the planar heterocycle .
  • Polarity and Solubility :
    • Sulfonamide () and hydroxy-phenylacetyl () derivatives introduce polar groups, enhancing aqueous solubility compared to purely aromatic substituents (e.g., phenylacetyl in ) .
    • The 2-methylbenzoyl group in the target compound likely balances lipophilicity and steric effects, intermediate between phenylacetyl and bulkier naphthyl groups.

Crystallographic and Spatial Considerations

  • Dihedral angles between aromatic rings in allyl-substituted analogs (e.g., ) average ~73.6°, indicating non-planar conformations that may influence packing in solid states or binding to flat biological targets .
  • Hydrazone bridge geometry (E-configuration) is conserved across analogs, ensuring consistent π-conjugation and stability .

Biological Activity

The compound [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C30H24Cl2N2O4
  • Molecular Weight : 588.47 g/mol
  • IUPAC Name : [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could bind to receptors, modifying their activity and affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antimicrobial Properties

Research indicates that compounds similar to [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate exhibit significant antibacterial effects. For instance, studies have shown that related hydrazone derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Hydrazone Derivative A64 µg/mLMRSA
Hydrazone Derivative B128 µg/mLE. coli

Anti-inflammatory Effects

Some derivatives of the compound have demonstrated anti-inflammatory properties in vitro. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Study on Antibacterial Activity :
    • A study investigated the efficacy of various hydrazone derivatives against MRSA. The findings indicated a notable reduction in bacterial growth at MIC values ranging from 64 to 128 µg/mL, suggesting the potential for developing new antibacterial agents from this compound class .
  • Mechanism Exploration :
    • Another study focused on the mechanism of action, revealing that certain derivatives increased membrane permeability in bacterial cells, leading to cell lysis . This underscores the compound's potential as a lead structure for antibiotic development.

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